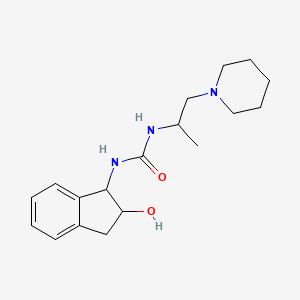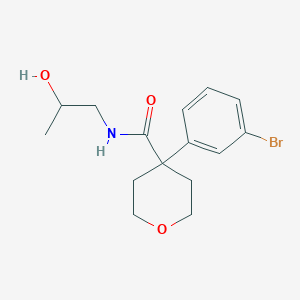
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide, also known as BHPC, is a chemical compound that belongs to the oxane family. It is a white crystalline powder that has a molecular weight of 327.21 g/mol. BHPC has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The exact mechanism of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is not fully understood. However, it has been hypothesized that 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may also inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce the expression of certain genes that are involved in apoptosis, cell cycle regulation, and DNA repair. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has also been found to inhibit the activity of certain enzymes, including topoisomerase II and III.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is its potential as a novel anticancer and antimicrobial agent. However, there are also some limitations to using 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide in lab experiments. For example, 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide in humans.
Future Directions
There are several future directions for research on 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide. One area of interest is the development of novel formulations of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide when used in combination with other anticancer or antimicrobial agents. Finally, further studies are needed to fully understand the mechanisms of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide and its potential applications in various fields.
Synthesis Methods
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalic acid dihydrate.
Scientific Research Applications
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has also been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(18)10-17-14(19)15(5-7-20-8-6-15)12-3-2-4-13(16)9-12/h2-4,9,11,18H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHDVLGEUNVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)


![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
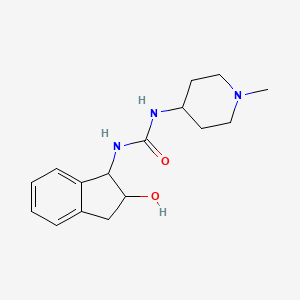
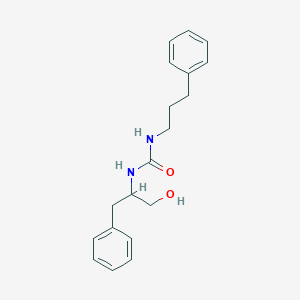
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
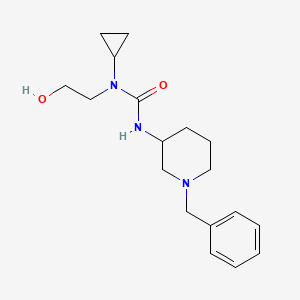
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
